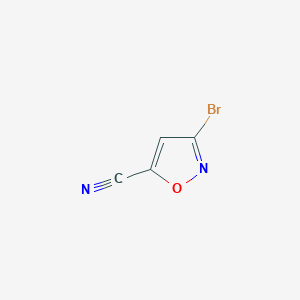

3-Bromoisoxazole-5-carbonitrile

Beschreibung

Overview of Isoxazole (B147169) Ring Systems in Advanced Organic Synthesis

Isoxazole is a five-membered aromatic heterocyclic compound featuring an oxygen and a nitrogen atom in a 1,2-relationship. chemicalbook.com This ring system is a cornerstone in organic synthesis due to its unique chemical properties and prevalence in a wide array of biologically active compounds. nih.govnanobioletters.com As π-excessive heterocycles, isoxazoles possess characteristics of both furan (B31954) and pyridine, allowing them to undergo various reactions like electrophilic and nucleophilic substitutions. chemicalbook.com The inherent reactivity of the isoxazole ring, influenced by the electronegative nitrogen and oxygen atoms, makes it a versatile precursor for constructing diverse and complex molecular architectures. chemicalbook.com

The weak N-O bond within the isoxazole ring is susceptible to cleavage under certain conditions, such as UV irradiation or reduction, which synthetically transforms the heterocycle into other valuable structures. nih.govwikipedia.org This property allows isoxazoles to serve as stable intermediates and synthetic equivalents for 1,3-dicarbonyl compounds, which are pivotal in the synthesis of natural products like tetracycline (B611298) antibiotics. chemicalbook.com Their unusual architecture and ability to engage in hydrogen bond interactions with enzymes and receptors make them essential components (pharmacophores) in medicinal chemistry. chemicalbook.comnih.gov Consequently, isoxazole derivatives are integral to the development of novel therapeutic agents. nanobioletters.comnih.gov

Role of Nitrile and Halogen Functionalities in Heterocyclic Chemistry

The strategic placement of nitrile (cyano) and halogen groups on a heterocyclic core dramatically expands its synthetic utility. The nitrile group is one of the most versatile functionalities in organic chemistry. researchgate.net It serves as a key synthetic handle that can be transformed into other important groups, such as carboxylic acids, amines, and amides, through reactions like hydrolysis or reduction. researchgate.netmdpi.com In medicinal chemistry, the nitrile group is often used as a bioisostere for carbonyl groups, participating in polar interactions and hydrogen bonding. nih.gov Its strong electron-withdrawing nature can polarize aromatic systems, enhancing molecular interactions and sometimes improving metabolic stability and water solubility. nih.govlongdom.org

Halogens, such as bromine, act as crucial reactive sites on heterocyclic rings. Their presence allows for a variety of subsequent chemical modifications. A common strategy involves metal-halogen exchange to create organometallic reagents, which can then react with various electrophiles. gla.ac.uk Furthermore, halogenated heterocycles are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental for building molecular complexity and synthesizing libraries of compounds for drug discovery and materials science. researchgate.net The substitution of a halogen can also significantly modulate the biological activity of the parent molecule. nih.gov

Importance of 3-Bromoisoxazole-5-carbonitrile as a Key Intermediate in Complex Chemical Transformations

This compound emerges as a highly valuable building block in organic synthesis by combining the unique features of the isoxazole ring with the distinct reactivities of both a bromo and a nitrile substituent. This trifunctional arrangement provides chemists with a powerful tool for constructing elaborate molecules with high regioselectivity.

The compound's structure allows for a programmed, stepwise functionalization. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions, while the nitrile group at the 5-position can be hydrolyzed, reduced, or used in cycloadditions to create new heterocyclic rings. researchgate.netmdpi.com This orthogonal reactivity is highly desirable in multi-step syntheses, allowing for the selective modification of one part of the molecule while leaving the other functionalities intact for later transformations.

Its classification as a heterocyclic building block underscores its primary role as a starting material for more complex pharmaceutical intermediates and functional materials. bldpharm.com The isoxazole core provides a stable and biologically relevant scaffold, while the bromo and nitrile groups offer dual points for diversification, making this compound an efficient and key intermediate in the synthesis of novel chemical entities.

Compound Data

Properties of this compound

| Property | Value |

| CAS Number | 1241897-95-9 |

| Molecular Formula | C₄HBrN₂O |

| Molecular Weight | 172.97 g/mol |

| MDL Number | MFCD22690277 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIUIHYRVDAYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241897-95-9 | |

| Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 3 Bromoisoxazole 5 Carbonitrile

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an electron-deficient five-membered heterocycle containing adjacent nitrogen and oxygen atoms. sigmaaldrich.com This inherent electronic nature, further influenced by the electron-withdrawing nitrile group at C-5, dictates its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Isoxazole Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. mdpi.comrsc.org In the case of the isoxazole ring, the position of electrophilic attack is directed by the heteroatoms and existing substituents. The nitrogen atom deactivates the adjacent C-4 position to a lesser extent than the C-3 and C-5 positions, making the C-4 position the most nucleophilic and thus the primary site for electrophilic attack. The presence of a bromine atom at C-3 and a nitrile group at C-5, both being electron-withdrawing, further deactivates the ring towards electrophilic substitution, making such reactions challenging. However, under forcing conditions or with highly reactive electrophiles, substitution at the C-4 position is the anticipated outcome.

While specific studies on the electrophilic aromatic substitution of 3-Bromoisoxazole-5-carbonitrile are not extensively documented, the general reactivity pattern of isoxazoles suggests that reactions such as nitration, halogenation, or sulfonation would require harsh conditions and would likely yield the 4-substituted product.

Nucleophilic Aromatic Substitution Reactions on the Isoxazole Nucleus

The electron-deficient nature of the isoxazole ring, amplified by the electron-withdrawing nitrile group, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the bromine at C-3 is a good leaving group, nucleophilic attack can also occur at the C-5 position, leading to the displacement of the nitrile group, or even at the C-4 position if activated by appropriate substitution.

Research on other isoxazole systems has shown that strong nucleophiles can displace substituents at various positions. For instance, in the synthesis of biologically active compounds, nucleophilic displacement of leaving groups on the isoxazole ring is a key step. nih.gov The presence of the C-5 carbonitrile group in this compound significantly enhances the electrophilicity of the ring, potentially facilitating nucleophilic attack.

Ring Opening and Cleavage Reactions Due to N-O Bond Lability

A characteristic feature of the isoxazole ring is the inherent lability of the N-O bond. This bond is susceptible to cleavage under various conditions, leading to ring-opening and the formation of versatile difunctionalized acyclic compounds. rsc.org

The reductive cleavage of the N-O bond in isoxazoles is a well-established synthetic strategy. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or dissolving metal reductions (e.g., Na/NH₃). The ring opening of this compound under these conditions would be expected to yield a β-enaminonitrile or related difunctionalized species, which are valuable intermediates in the synthesis of other heterocyclic and acyclic compounds. For example, the ring opening of isoxazoles has been utilized to synthesize β-hydroxy ketones and γ-amino alcohols.

A recent study on the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent resulted in the formation of tertiary fluorinated carbonyl compounds. libretexts.org This highlights the potential to generate highly functionalized acyclic structures from the isoxazole core of this compound.

The stability of the isoxazole ring is highly dependent on the reaction conditions, particularly the pH and the presence of reducing or oxidizing agents. Basic conditions can promote ring cleavage through deprotonation at the C-4 position, initiating a cascade that results in the scission of the N-O bond. The electron-withdrawing nature of the nitrile group at C-5 in this compound would likely enhance the acidity of the C-4 proton, making the ring more susceptible to base-mediated cleavage.

Furthermore, the isoxazole ring can be cleaved under photochemical conditions. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to reductive ring cleavage. rsc.org The stability of the isoxazole ring in this compound would therefore be a critical consideration in planning synthetic routes, especially those involving basic or reductive steps.

Reactivity and Derivatization of the Bromine Substituent at C-3

The bromine atom at the C-3 position of this compound is a key handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents at this position, making it a cornerstone for generating molecular diversity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The C-Br bond in this compound is an excellent substrate for these transformations.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd(OAc)₂, Pd₂(dba)₃ / P(t-Bu)₃, SPhos, XPhos | 3-Aryl/heteroaryl/alkenyl-isoxazole-5-carbonitriles |

| Heck Coupling | Alkenes | Pd(OAc)₂ / PPh₃, P(o-tolyl)₃ | 3-Alkenyl-isoxazole-5-carbonitriles |

| Buchwald-Hartwig Amination | Amines (primary or secondary) | Pd₂(dba)₃ / BINAP, Xantphos | 3-Amino-isoxazole-5-carbonitriles |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | 3-Alkynyl-isoxazole-5-carbonitriles |

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. nih.govwikipedia.orgorganic-chemistry.org The reaction of this compound with various boronic acids or their esters, catalyzed by a palladium complex, would provide access to a wide range of 3-aryl, 3-heteroaryl, or 3-vinyl substituted isoxazole-5-carbonitriles. Studies on similar 5-bromoisoxazoles have demonstrated the efficiency of this reaction, with the choice of phosphine (B1218219) ligand being crucial to suppress the formation of ketone byproducts.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org Applying this reaction to this compound would allow for the introduction of various alkenyl substituents at the C-3 position. The reaction is typically carried out in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgnih.govyoutube.com This reaction would enable the synthesis of 3-amino-isoxazole-5-carbonitriles from this compound and a variety of primary or secondary amines. These aminated products can serve as precursors for further functionalization.

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. beilstein-journals.org This reaction provides a direct route to 3-alkynyl-isoxazole-5-carbonitriles, which are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions.

The Versatile Chemistry of this compound: A Gateway to Novel Molecular Architectures

The isoxazole ring system is a prominent scaffold in medicinal chemistry and materials science. Among its derivatives, this compound stands out as a particularly versatile building block. The presence of two distinct reactive sites—the bromine atom at the C-3 position and the carbonitrile group at the C-5 position—allows for a wide range of chemical transformations. This article explores the reactivity and transformational chemistry of this compound, focusing on metal-catalyzed cross-coupling reactions, nucleophilic displacement, and derivatization of the nitrile substituent.

Reactivity at the C-3 Position: The Bromo Substituent

The bromine atom at the C-3 position of the isoxazole ring is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed reactions and nucleophilic substitutions.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. stonybrook.edu this compound readily participates in these reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. youtube.com While specific studies on this compound are not extensively detailed in the provided results, the Suzuki-Miyaura coupling of other bromoisoxazoles is well-documented. researchgate.netseattleu.edu For instance, the coupling of 3,4-disubstituted 5-bromoisoxazoles has been successfully achieved using palladium catalysts like Pd2(dba)3 in the presence of a bulky phosphine ligand such as P(t-Bu)3·HBF4. researchgate.netseattleu.edu These conditions have been shown to give good to high yields of the corresponding trisubstituted isoxazoles while minimizing the formation of ketone byproducts. researchgate.netseattleu.edu The choice of ligand is crucial for the success of the transformation. seattleu.edu The general principles of Suzuki-Miyaura coupling suggest that this compound would be a suitable substrate for similar transformations. nih.govnih.govrsc.orgresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valuable for synthesizing alkynyl-substituted isoxazoles. wikipedia.org The reaction is generally carried out under mild, basic conditions to neutralize the hydrogen halide byproduct. wikipedia.org The Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes has been successfully demonstrated using Pd(PPh3)4 and CuI in a THF/Et3N solvent system at room temperature, yielding the desired alkynylpyridines in high yields. soton.ac.uk This suggests that this compound would similarly undergo Sonogashira coupling to afford 3-alkynylisoxazole-5-carbonitriles. ucsb.edupitt.edu

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Related Bromo-Heterocycles

| Reaction Type | Bromo-Heterocycle | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,4-disubstituted 5-bromoisoxazole | Arylboronic acid | Pd2(dba)3 / P(t-Bu)3·HBF4 | 3,4,5-trisubstituted isoxazole | Good to High | researchgate.netseattleu.edu |

| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh3)4 / CuI | 6-alkynyl-3-fluoro-2-cyanopyridine | High | soton.ac.uk |

Other Transition Metal-Mediated Transformations Involving Bromine

Beyond the classic cross-coupling reactions, the bromine atom on the isoxazole ring can participate in other transition metal-mediated transformations. These can include reactions like Heck coupling, Stille coupling, and various carbonylation reactions, further expanding the synthetic utility of this compound.

Nucleophilic Displacement of Bromine for Heteroatom Linkages

The electron-withdrawing nature of the isoxazole ring and the nitrile group can activate the C-3 position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromine atom by various nucleophiles, leading to the formation of carbon-heteroatom bonds. Common nucleophiles include amines, alcohols, and thiols, providing access to a range of 3-amino-, 3-alkoxy-, and 3-thioalkoxyisoxazole derivatives.

Reactivity and Derivatization of the Carbonitrile Substituent at C-5

The carbonitrile group at the C-5 position is another key functional group that offers a plethora of opportunities for chemical modification.

Hydrolysis to Carboxylic Acid and Subsequent Derivatives

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgchemistrysteps.commasterorganicchemistry.comchemguide.co.uk This can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: Heating this compound under reflux with a dilute acid, such as hydrochloric acid, would yield 3-bromoisoxazole-5-carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of an intermediate amide. chemguide.co.uk

Alkaline Hydrolysis: Treatment with an alkali, like sodium hydroxide (B78521) solution, followed by acidification, also produces the corresponding carboxylic acid. libretexts.orgchemguide.co.uk Initially, the sodium salt of the carboxylic acid is formed along with ammonia. chemguide.co.uk Subsequent addition of a strong acid liberates the free carboxylic acid. libretexts.org

The resulting 3-bromoisoxazole-5-carboxylic acid can be further derivatized to form esters, amides, and acid chlorides, providing a gateway to a wide array of functionalized isoxazoles.

Reduction to Amines and Related Transformations

The nitrile group can be reduced to a primary amine, (3-bromoisoxazol-5-yl)methanamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. masterorganicchemistry.com The resulting aminomethyl group can then be used in a variety of subsequent reactions, such as acylation or alkylation, to introduce further complexity to the molecule.

Cyclization and Heterocycle Annulation Reactions Involving the Nitrile Group

The nitrile group is a versatile precursor for the construction of fused heterocyclic systems. It can participate in various cyclization and annulation reactions. For instance, the nitrile group can react with dinucleophiles to form fused pyrimidine, triazine, or other heterocyclic rings. The reactivity of the nitrile group in such cyclizations often depends on the specific reaction conditions and the nature of the reacting partner. The nitrile group is a valuable functional group for generating nitrogen-containing heterocycles. researchgate.net

This compound is a highly valuable and versatile building block in organic synthesis. The strategic placement of the bromine atom and the carbonitrile group allows for selective and diverse functionalization of the isoxazole core. Through a combination of metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and transformations of the nitrile group, a vast library of novel isoxazole derivatives can be accessed, paving the way for the discovery of new pharmaceuticals and advanced materials.

Multi-functionalization and Advanced Derivatization Strategies

The presence of two distinct reactive sites on the this compound scaffold—the electrophilic carbon at the 3-position attached to the bromine and the electron-withdrawing nitrile group—opens a vast landscape for chemical exploration. Advanced derivatization strategies aim to exploit these features to build molecular complexity in a controlled and efficient manner.

Sequential Functionalization of the Isoxazole Ring

The differential reactivity of the bromo and cyano groups allows for a stepwise or sequential approach to functionalization, enabling the introduction of diverse substituents onto the isoxazole core. The bromine atom is particularly susceptible to displacement by nucleophiles and participation in cross-coupling reactions, while the nitrile group can undergo a range of transformations including hydrolysis, reduction, and cycloadditions.

A common and powerful strategy involves the initial displacement of the bromine atom via transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to introduce a wide array of aryl, heteroaryl, and alkynyl groups at the 3-position. Once the C-3 position is functionalized, the nitrile group at C-5 can be targeted for further modification. This sequential approach provides a reliable pathway to 3,5-disubstituted isoxazoles with a high degree of structural diversity.

Table 1: Exemplary Sequential Functionalization Reactions of this compound

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | 3-Aryl-isoxazole-5-carbonitrile |

| 2 | Nitrile Hydrolysis | Acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | 3-Aryl-isoxazole-5-carboxylic acid |

| 2 | Nitrile Reduction | Reducing agent (e.g., LiAlH₄ or H₂/Raney Ni) | (3-Aryl-isoxazol-5-yl)methanamine |

| 2 | Tetrazole Formation | Sodium azide (B81097) (NaN₃), Lewis acid (e.g., ZnCl₂) | 3-Aryl-5-(2H-tetrazol-5-yl)isoxazole |

Chemo- and Regioselective Transformations for Complex Structures

The inherent electronic properties of the isoxazole ring, influenced by the electronegative oxygen and nitrogen atoms, as well as the substituents, govern the chemo- and regioselectivity of its transformations. The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, and the positions of the substituents play a crucial role in directing these reactions.

In the case of this compound, the bromine at C-3 is the primary site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, demonstrating high regioselectivity. The choice of reaction conditions and coupling partners is critical to preserve the nitrile functionality for subsequent transformations. For instance, milder cross-coupling conditions are often preferred to avoid undesired side reactions involving the cyano group.

Furthermore, the isoxazole ring itself can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. The regioselectivity of these cycloadditions is dictated by the electronic and steric effects of the bromo and cyano substituents, allowing for the construction of complex fused heterocyclic systems.

Table 2: Chemo- and Regioselective Reactions

| Reaction Type | Description | Regioselectivity |

| Nucleophilic Aromatic Substitution (SNAAr) | Displacement of the bromide by various nucleophiles (e.g., alkoxides, thiolates, amines). | Highly selective for the C-3 position. |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions to form C-C and C-N bonds. | Highly regioselective at the C-3 position. |

| [4+2] Cycloaddition (Diels-Alder) | The isoxazole can act as a diene, reacting with electron-deficient dienophiles. The regioselectivity is controlled by the substituents. | The C4-C5 double bond typically participates. |

| [3+2] Cycloaddition | The nitrile group can participate in 1,3-dipolar cycloadditions with azides to form tetrazoles. | Selective for the nitrile group. |

Cascade and Domino Reactions Incorporating the this compound Moiety

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the rapid assembly of complex molecules. wikipedia.org this compound is an excellent substrate for initiating such reaction sequences due to its dual functionality.

A typical cascade sequence might begin with a cross-coupling reaction at the C-3 position to introduce a functionality that can subsequently react with the nitrile group at C-5. For example, a Suzuki coupling with an ortho-functionalized arylboronic acid could introduce a nucleophilic group in proximity to the nitrile. This setup allows for a subsequent intramolecular cyclization, leading to the formation of fused heterocyclic systems in a single pot.

Domino reactions can also be designed where the initial transformation of one functional group triggers a series of subsequent reactions. For instance, the reduction of the nitrile group to an amine can be followed by an in-situ intramolecular cyclization onto a pre-installed electrophilic center, which could have been introduced at the C-3 position in a prior step. These elegant reaction cascades offer a powerful tool for generating molecular diversity from a simple starting material like this compound.

Table 3: Potential Cascade/Domino Reaction Sequences

| Initiating Reaction | Subsequent Steps | Resulting Structure |

| Suzuki coupling with 2-aminophenylboronic acid | Intramolecular cyclization of the introduced amino group onto the nitrile. | Fused quinazoline-isoxazole systems. |

| Sonogashira coupling with a terminal alkyne bearing a hydroxyl group | Intramolecular cyclization of the hydroxyl group onto the nitrile. | Fused furopyridine-like structures. |

| Nucleophilic substitution with a bifunctional nucleophile | Subsequent intramolecular reaction of the second functional group. | Diverse bicyclic and polycyclic heterocyclic systems. |

Spectroscopic Characterization Methodologies for 3 Bromoisoxazole 5 Carbonitrile and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-Bromoisoxazole-5-carbonitrile and its derivatives, ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques are employed for comprehensive structural analysis.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In derivatives of this compound, the protons on the isoxazole (B147169) ring and any substituent groups will have characteristic chemical shifts. For instance, the olefinic proton on the isoxazole ring of a derivative was observed as a singlet at 8.03 ppm, indicating its distinct electronic environment with no neighboring protons to cause splitting. nih.gov

The chemical shifts of protons in nitrile-containing compounds are influenced by the electric field and π electron effects of the cyano group. modgraph.co.uk In various nitrile compounds, these effects have been analyzed to predict and understand the observed proton chemical shifts. modgraph.co.uk For example, in aromatic nitriles, the SCS (substituent chemical shifts) of the cyano group can be broken down into field and resonance components. modgraph.co.uk The specific chemical shifts for protons in this compound derivatives would depend on the nature and position of the substituents.

Table 1: Representative ¹H NMR Chemical Shift Data for Isoxazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| Isoxazole Derivative nih.gov | Olefinic H | 8.03 | Singlet | - |

This table is illustrative and specific values will vary based on the full molecular structure.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. For this compound, the carbon atoms of the isoxazole ring, the nitrile group, and the carbon bearing the bromine atom will exhibit distinct signals.

In a study of 3,5-diaryl-4-bromoisoxazoles, the ¹³C NMR data was obtained in DMSO-d6. researchgate.net The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are key indicators of the electronic environment within the heterocyclic core. researchgate.net For instance, the chemical shift of C4 is influenced by substituents on the aryl groups at positions 3 and 5. researchgate.net The nitrile carbon (C≡N) typically appears in the range of 110-125 ppm. The carbon atoms in the isoxazole ring generally resonate at lower fields, with C3 and C5 appearing at approximately 150-170 ppm and C4 appearing at a higher field. oregonstate.edulibretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons in Isoxazole Derivatives

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| C3 (Isoxazole) | 150 - 160 |

| C4 (Isoxazole) | 90 - 110 |

| C5 (Isoxazole) | 165 - 175 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms, which is essential for confirming the regioselectivity of synthetic reactions.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduoxinst.com For derivatives of this compound with alkyl or aryl substituents, COSY spectra would reveal the spin-spin coupling networks within these groups, aiding in their structural assignment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons of the isoxazole ring that are part of the core structure. It is also instrumental in determining the regiochemistry of substitution on the isoxazole ring by showing long-range correlations between protons on a substituent and carbons within the ring. For example, an HMBC spectrum can reveal a correlation between a proton on a substituent and the C3 or C5 carbon of the isoxazole ring, thus confirming the point of attachment. nih.gov

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. ipb.ptnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. nih.gov This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. nih.govresearchgate.net For this compound (C₄HBr N₂O), the expected exact mass can be calculated and compared to the experimentally determined mass to confirm its molecular formula. This technique is crucial for verifying the identity of newly synthesized derivatives.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Isotopes | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₄HBrN₂O | ¹²C₄¹H⁷⁹Br¹⁴N₂¹⁶O | 187.9299 |

The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units.

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. libretexts.org The fragmentation of this compound and its derivatives would likely involve cleavage of the isoxazole ring and loss of substituents.

Common fragmentation pathways for heterocyclic compounds can include the loss of small neutral molecules such as CO, HCN, or in this case, potentially Br or CN radicals. researchgate.netmiamioh.edu For example, a possible fragmentation could involve the loss of the bromine atom, followed by cleavage of the isoxazole ring. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides valuable structural information that complements the data obtained from NMR spectroscopy. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural and electronic properties of this compound and its derivatives. IR spectroscopy is primarily used to identify functional groups based on their characteristic vibrational frequencies, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which is useful for studying conjugation and aromaticity.

Characterization of Functional Groups via IR Spectroscopy (e.g., Nitrile Stretch)

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). For this compound, the most distinct and informative absorption band is that of the nitrile (-C≡N) group.

The carbon-nitrogen triple bond stretch (νC≡N) gives rise to a sharp and strong absorption peak in a region of the IR spectrum that is relatively free from other common absorptions. spectroscopyonline.com Generally, the C≡N stretching vibration for most nitrile compounds is observed in the 2300-2200 cm⁻¹ range. nih.gov For nitriles where the cyano group is attached to an aromatic or unsaturated system, as in this compound, this absorption typically occurs between 2240 cm⁻¹ and 2220 cm⁻¹. spectroscopyonline.com This shift to a lower wavenumber compared to saturated nitriles (2260-2240 cm⁻¹) is due to the electronic effect of conjugation with the isoxazole ring. spectroscopyonline.com The intensity of this peak is high due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Other characteristic vibrations for the isoxazole ring, such as C=N stretching, C=C stretching, and N-O stretching, would also be present, typically in the 1650-1400 cm⁻¹ fingerprint region, but the nitrile stretch is the most unambiguous feature for initial characterization.

Table 1: Characteristic Infrared Absorption Data for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching (ν) | 2240 - 2220 spectroscopyonline.com | Strong, Sharp |

| Isoxazole Ring (C=N) | Stretching (ν) | ~1650 - 1550 | Medium - Strong |

| Isoxazole Ring (C=C) | Stretching (ν) | ~1500 - 1400 | Medium - Strong |

| Isoxazole Ring (N-O) | Stretching (ν) | ~1420 - 1350 | Strong |

Electronic Transitions and Aromaticity Probes via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores—functional groups containing valence electrons of low excitation energy. tanta.edu.eg In this compound, the isoxazole ring, with its conjugated π-system, and the nitrile group act as chromophores.

The absorption of UV radiation in this molecule is primarily based on transitions of n or π electrons to the π* excited state. shu.ac.ukpharmatutor.org Two main types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. cutm.ac.in They are characteristic of unsaturated systems like the isoxazole ring and the nitrile triple bond. These transitions are generally of high intensity (large molar absorptivity, ε) and are considered "allowed" transitions. pharmatutor.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. cutm.ac.in In this compound, the lone pair electrons on the nitrogen and oxygen atoms of the isoxazole ring can undergo such transitions. These are typically "forbidden" transitions, resulting in absorption bands of much lower intensity compared to π → π* transitions and appearing at longer wavelengths. pharmatutor.org

The position of the absorption maxima (λ_max) provides information about the electronic structure and extent of conjugation. The aromaticity of the isoxazole ring can be probed by these electronic transitions, as they are characteristic of conjugated cyclic systems.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, a detailed map of electron density can be generated, allowing for the unambiguous determination of molecular structure, connectivity, and stereochemistry. fzu.cz

Single Crystal X-ray Diffraction for Absolute Configuration and Regioselectivity

Single Crystal X-ray Diffraction (SCXRD) provides unequivocal proof of a molecule's structure. In the synthesis of substituted heterocycles like this compound, different isomers (regioisomers) can potentially be formed. SCXRD analysis is crucial for confirming the exact substitution pattern, for instance, verifying that the bromine atom is at the 3-position and the nitrile group is at the 5-position. This technique is often used to explicitly confirm the structure of a specific regioisomer when spectroscopic data from other methods like NMR might be ambiguous. researchgate.net

For chiral molecules, SCXRD can determine the absolute configuration. While this compound itself is achiral, for its chiral derivatives, this technique would be indispensable for assigning the absolute stereochemistry of new chiral centers formed during a reaction. nih.gov The solved crystal structure provides precise data on bond lengths, bond angles, and torsion angles, offering a complete and accurate representation of the molecule in the solid state.

Table 2: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Information Provided |

| Crystal System | The class of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.gov |

| Space Group | The symmetry group of the crystal (e.g., P2₁/n, P-1). nih.govmdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. nih.gov |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule. |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. fzu.cz This arrangement is governed by a variety of non-covalent intermolecular interactions, which dictate the material's bulk properties. mdpi.com For this compound, several key interactions would be of interest:

Halogen Bonding: A significant interaction would be the potential for halogen bonding, where the electrophilic region on the bromine atom interacts with a nucleophilic atom, such as the nitrogen or oxygen of a neighboring isoxazole ring. mdpi.com For instance, a Br···O or Br···N interaction could be a primary directional force in the crystal packing, with typical interaction distances being shorter than the sum of the van der Waals radii. mdpi.com

π-π Stacking: The planar, aromatic isoxazole rings can stack on top of each other in a parallel or offset fashion. These π-π stacking interactions are common in aromatic and heteroaromatic systems and contribute significantly to crystal cohesion. mdpi.com

The comprehensive analysis of these weak interactions provides a deeper understanding of the supramolecular chemistry of the compound and is crucial for crystal engineering and materials science applications. mdpi.commdpi.com

Computational and Theoretical Studies on 3 Bromoisoxazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of modern computational chemistry for its favorable balance between accuracy and computational cost. It is extensively used to model the properties of heterocyclic systems, including 3-Bromoisoxazole-5-carbonitrile.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are typically initiated by optimizing the molecule's ground-state geometry. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can predict bond lengths, bond angles, and dihedral angles. For this compound, the isoxazole (B147169) ring is expected to be largely planar. The optimization process calculates the lowest energy conformation, providing a detailed three-dimensional structure.

Electronic structure analysis delves into the arrangement of electrons within the molecule. The presence of a bromine atom, a nitrile group (-CN), and the isoxazole ring itself creates a unique electronic environment. The bromine and the oxygen atom, being highly electronegative, along with the electron-withdrawing nitrile group, significantly influence the charge distribution across the heterocyclic scaffold.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-Br | ~1.85 Å |

| C3=N2 | ~1.30 Å | |

| N2-O1 | ~1.42 Å | |

| O1-C5 | ~1.35 Å | |

| C5-C4 | ~1.38 Å | |

| C4-C3 | ~1.40 Å | |

| C5-C(Nitrile) | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C4-C3-Br | ~128° |

| N2-C3-C4 | ~112° | |

| C3-N2-O1 | ~108° | |

| N2-O1-C5 | ~105° | |

| O1-C5-C4 | ~110° | |

| C5-C4-C3 | ~105° |

Note: These are representative values based on DFT calculations of similar heterocyclic structures. Actual values may vary based on the specific functional and basis set used.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies of fundamental molecular vibrations. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group (typically around 2230-2260 cm⁻¹), the C=N stretching of the isoxazole ring (around 1500-1600 cm⁻¹), the N-O stretch, and the C-Br stretch (in the lower frequency region, 500-600 cm⁻¹). scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zamdpi.com For this molecule, calculations would predict the chemical shift for the single proton at the C4 position of the isoxazole ring. Furthermore, distinct signals would be calculated for the three carbon atoms of the isoxazole ring (C3, C4, C5) and the carbon of the nitrile group. researchgate.net Comparing these theoretical shifts with experimental data helps confirm the molecular structure. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The calculations can identify the nature of these transitions, such as π → π* and n → π*, and predict the absorption maxima (λ_max), which helps in understanding the molecule's photophysical properties. scielo.org.za

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region |

| IR | ν(C≡N) | 2230 - 2260 cm⁻¹ |

| ν(C=N) | 1500 - 1600 cm⁻¹ | |

| ν(C-Br) | 500 - 600 cm⁻¹ | |

| ¹³C NMR | C3-Br | ~140-150 ppm |

| C4-H | ~100-110 ppm | |

| C5-CN | ~155-165 ppm | |

| -CN | ~110-120 ppm | |

| UV-Vis | λ_max | ~250-300 nm (π → π* transition) |

Note: These are estimated values based on computational studies of analogous compounds.

Investigation of Reaction Mechanisms and Transition States

DFT is a critical tool for exploring the reactivity of this compound by mapping potential energy surfaces for various reactions. scielo.org.za For instance, the bromine at the C3 position is a potential leaving group, making the molecule a substrate for nucleophilic substitution reactions. Computational chemists can model the reaction pathway of a nucleophile attacking the C3 carbon, calculating the energies of the reactants, products, intermediates, and, crucially, the transition states. scielo.org.za

By identifying the structure and energy of a transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's feasibility. This approach allows for the systematic study of how different nucleophiles or reaction conditions might influence the outcome of a reaction without the need for extensive experimental work.

Quantum Chemical Descriptors and Reactivity Indices

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the π-conjugated system and heteroatoms is expected to result in a moderately sized energy gap. DFT calculations can precisely compute the energies of these orbitals. nih.gov

Table 3: Representative Quantum Chemical Descriptors

| Descriptor | Definition | Significance for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| E_gap | E_LUMO - E_HOMO | A smaller gap implies higher reactivity nih.gov |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power to attract electrons |

Source: General principles of DFT and reactivity indices. scielo.org.zanih.gov

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack.

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the isoxazole ring and the nitrogen of the nitrile group due to the lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. A region of positive potential is expected around the hydrogen atom at the C4 position.

Halogen Bonding (σ-hole): Notably, a region of positive electrostatic potential, known as a σ-hole, is often found on the outermost portion of a halogen atom (in this case, bromine) along the axis of the C-Br bond. baranlab.org This positive cap makes the bromine atom a potential site for interaction with nucleophiles or Lewis bases, a phenomenon known as halogen bonding.

This detailed charge distribution analysis provides a visual and intuitive guide to the molecule's reactivity, complementing the insights gained from FMO theory. baranlab.orgresearchgate.net

Prediction of Nucleophilicity and Electrophilicity Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Computational methods are invaluable for predicting the sites most susceptible to nucleophilic or electrophilic attack. For this compound, several quantum chemical calculations can be employed to elucidate its reactivity. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical prediction of its reactive behavior.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the regions of a molecule that are rich or poor in electrons. For this compound, the nitrogen atom of the isoxazole ring and the oxygen atom are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and the bromine atom would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the isoxazole ring, particularly the more electron-rich atoms, while the LUMO would be distributed over the electron-withdrawing nitrile group and the bromine atom.

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. mdpi.comfaccts.deresearchgate.net The function indicates the propensity of a site to accept an electron (nucleophilic attack), while indicates the propensity to donate an electron (electrophilic attack). mdpi.com For this compound, the carbon atom of the nitrile group and the carbon atom attached to the bromine are predicted to have higher values of , making them electrophilic centers. The nitrogen and oxygen atoms of the isoxazole ring would likely show higher values of , marking them as nucleophilic centers.

Mulliken Atomic Charges: Mulliken charge analysis provides an estimation of the partial atomic charges in a molecule. researchgate.netresearchgate.netniscpr.res.in In this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges, confirming their nucleophilic character. The carbon atoms, particularly the one in the nitrile group and the one bonded to bromine, are expected to have positive charges, indicating their electrophilic nature.

To illustrate these concepts, the following table presents hypothetical data for the predicted reactive sites of this compound based on general principles of computational chemistry.

| Atom/Region | Predicted MEP | Predominant Frontier Orbital Character | Predicted Fukui Function Value | Predicted Mulliken Charge | Reactivity Type |

| Isoxazole Nitrogen | Negative | HOMO | High | Negative | Nucleophilic |

| Isoxazole Oxygen | Negative | HOMO | High | Negative | Nucleophilic |

| C3 (bonded to Br) | Positive | LUMO | High | Positive | Electrophilic |

| C5 (bonded to CN) | Positive | LUMO | High | Positive | Electrophilic |

| Nitrile Nitrogen | Negative | HOMO | Moderate | Negative | Nucleophilic |

| Bromine Atom | Positive | LUMO | Moderate | Slightly Positive | Electrophilic Center |

Note: The data in this table is illustrative and based on theoretical principles. Specific computational studies are required for precise values.

Molecular Dynamics Simulations for Conformational and Solvation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.comnih.govnih.govbiorxiv.org These simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

Conformational Analysis: While the isoxazole ring itself is rigid, the molecule as a whole can exhibit some degree of flexibility, particularly in its interactions with other molecules. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. This is particularly relevant when studying its binding to biological targets, as the conformation of the molecule can significantly influence its activity. nih.gov

Solvation Studies: The behavior of a molecule can be significantly affected by the solvent in which it is dissolved. MD simulations can model the interactions between this compound and various solvent molecules. By analyzing the radial distribution functions and coordination numbers, it is possible to understand how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's properties and reactivity. For instance, in a polar solvent like water, strong hydrogen bonds might form with the nitrogen and oxygen atoms of the isoxazole ring and the nitrile group, influencing its solubility and reactivity.

The following table outlines the typical parameters and expected outcomes of an MD simulation study on this compound.

| Simulation Parameter | Description | Expected Insights |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | Accurate representation of intramolecular and intermolecular interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent models. | Understanding the influence of the solvent on conformation and dynamics. |

| Simulation Time | Typically nanoseconds to microseconds. | Observation of conformational changes and solvation dynamics. |

| Temperature and Pressure | Controlled to mimic experimental conditions (e.g., NVT or NPT ensemble). | Realistic simulation of the system's behavior. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF). | Quantification of conformational stability, atomic flexibility, and solvent structure. |

Retrosynthetic Analysis and Computer-Aided Design in Isoxazole Chemistry

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. tandfonline.comresearchgate.net Computer-aided synthesis design tools can assist in this process by suggesting potential disconnection strategies and synthetic routes.

For this compound, a plausible retrosynthetic analysis would involve the disconnection of the isoxazole ring. One common method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov

Proposed Retrosynthetic Pathway:

The primary disconnection for this compound would be at the isoxazole ring, leading to a nitrile oxide precursor and an alkyne.

Disconnection 1 (C-O and C-C bonds of the isoxazole ring): This disconnection reveals a bromo-substituted nitrile oxide and cyanoacetylene (B89716).

This leads to the following forward synthesis proposal:

Generation of Bromoformonitrile Oxide: This reactive intermediate can be generated in situ from the corresponding α-bromoaldoxime by treatment with a base.

[3+2] Cycloaddition: The generated bromoformonitrile oxide would then react with cyanoacetylene in a [3+2] cycloaddition reaction to form the this compound ring.

Computer-aided design tools can further refine this process by:

Searching databases for known reactions and starting materials. tandfonline.comacs.org

Predicting the feasibility and potential side reactions of each step.

Suggesting alternative synthetic routes with higher yields or better atom economy.

The following table summarizes the key steps in the proposed retrosynthesis.

| Retrosynthetic Step | Forward Synthesis Reaction | Key Reagents and Conditions |

| Isoxazole Ring Disconnection | [3+2] Cycloaddition | Bromoformonitrile oxide, Cyanoacetylene, suitable solvent |

| Nitrile Oxide Precursor | Halogenation and Oximation | Dibromoformaldehyde oxime, Base (e.g., triethylamine) |

| Alkyne Precursor | Commercially available or synthesized separately | Cyanoacetylene |

Advanced Applications of 3 Bromoisoxazole 5 Carbonitrile As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the 3-Bromoisoxazole-5-carbonitrile scaffold makes it an ideal starting material for creating more complex, highly functionalized molecules.

The isoxazole (B147169) ring itself, along with its bromo and cyano substituents, can be chemically transformed to generate a variety of other heterocyclic systems. The reactivity of the bromine atom allows for nucleophilic substitution reactions, while the cyano group can undergo hydrolysis, reduction, or addition reactions.

Researchers have utilized this compound as a precursor for synthesizing a range of heterocycles, including:

Pyrazoles: The isoxazole ring can be opened and rearranged under certain conditions to form pyrazole (B372694) derivatives. researchgate.netnih.govmdpi.comijtsrd.com

Pyrazolo[3,4-b]pyridines: Through multi-step synthetic sequences, this compound can be converted into more complex fused heterocyclic systems like pyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net

3-Aminoisoxazoles: The bromine atom at the 3-position can be displaced by amines in a two-step process involving addition-elimination on an intermediate isoxazoline (B3343090), followed by oxidation to yield 3-aminoisoxazoles. researchgate.netnih.gov This provides a route to introduce a key pharmacophoric group.

Isoxazole-4-carboxylates: The cyano group can be hydrolyzed to a carboxylic acid and then esterified, leading to isoxazole carboxylates, which are also important synthetic intermediates. researchgate.net

These transformations highlight the role of this compound as a foundational molecule, enabling access to diverse heterocyclic cores that are of significant interest in medicinal and materials chemistry.

The primary utility of this compound lies in its function as a scaffold for creating a library of multi-substituted isoxazoles. researchgate.netnih.gov The differential reactivity of the C3-bromo and C5-cyano groups allows for sequential and controlled introduction of various substituents.

The bromine atom is particularly amenable to a wide range of modern cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-isoxazole derivatives.

Simultaneously, the cyano group at the 5-position can be converted into other functionalities such as:

Carboxylic acid bldpharm.com

Amide

Tetrazole (via reaction with azides)

Amine (via reduction)

This orthogonal reactivity allows chemists to systematically build molecular complexity around the central isoxazole ring, generating 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with precisely controlled substitution patterns. nih.govmdpi.comijtsrd.comgoogle.comclockss.org

Application in Medicinal Chemistry Lead Generation as a Synthon

In medicinal chemistry, a "synthon" is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is an exemplary synthon for the generation of lead compounds in drug discovery programs. bldpharm.com

The predictable reactivity of this compound is crucial for the rational design of new drug candidates. Medicinal chemists can use this building block to systematically explore the structure-activity relationship (SAR) of a particular pharmacophore. By keeping the isoxazole core constant, the substituents at the 3- and 5-positions can be varied to optimize a compound's potency, selectivity, and pharmacokinetic properties.

For instance, libraries of 5-aryl-4-carboxamide-1,3-oxazoles have been developed as potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target for neurological disorders. nih.gov The synthesis of such libraries often relies on intermediates where specific functionalities can be precisely introduced, a role fulfilled by synthons like this compound.

Modern drug discovery often employs strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping to identify novel drug candidates.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Once a hit is identified, the fragment is grown or combined with other fragments to create a more potent lead. This compound, as a functionalized heterocyclic fragment, is well-suited for this approach. The isoxazole core can provide initial binding interactions, while the bromo and cyano groups serve as chemical handles for synthetic elaboration to improve affinity and develop a lead compound. bldpharm.com

Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) of a known active compound with a bioisosteric equivalent to discover new chemical entities with improved properties or to circumvent existing patents. niper.gov.inpharmablock.comsemanticscholar.org The isoxazole ring is a common heterocyclic scaffold used in medicinal chemistry. researchgate.netnih.gov this compound provides a direct route to introduce a substituted isoxazole scaffold. This allows chemists to replace, for example, a phenyl, pyrazole, or other aromatic ring in an existing drug with a functionally decorated isoxazole ring, potentially leading to compounds with enhanced metabolic stability, better solubility, or novel biological activity. niper.gov.innih.gov

Utility in Materials Science and Agrochemical Research as an Intermediate

The versatility of this compound extends beyond pharmaceuticals into the realms of materials science and agrochemical research, where the isoxazole moiety is a known component of functional molecules. bldpharm.com

In materials science , isoxazole-containing compounds have been investigated for use in:

Photovoltaic cells: As components of organic dyes or polymers in dye-sensitized solar cells. niscpr.res.in

Laser dyes: Due to their specific photophysical properties. niscpr.res.in

The ability to introduce different functional groups onto the this compound scaffold via its reactive handles allows for the fine-tuning of electronic and optical properties. This makes it a useful intermediate for creating bespoke molecules for advanced materials applications. For example, it can be used to synthesize monomers that are then polymerized to create materials with desired characteristics.

In agrochemical research , the isoxazole nucleus is present in a number of commercially successful fungicides and insecticides. niscpr.res.in The biological activity of these compounds is highly dependent on the substitution pattern around the heterocyclic core. This compound serves as a key intermediate for generating libraries of novel isoxazole derivatives. These compounds can be screened for herbicidal, fungicidal, or insecticidal activity, facilitating the discovery of new crop protection agents.

Research Findings Summary

| Application Area | Transformation/Reaction | Resulting Structure/Compound Type |

| Heterocycle Synthesis | Ring-opening and rearrangement | Pyrazoles, Pyrazolo[3,4-b]pyridines researchgate.netnih.govmdpi.comijtsrd.com |

| Heterocycle Synthesis | Nucleophilic displacement of bromine by amines | 3-Aminoisoxazoles researchgate.netnih.gov |

| Scaffold Functionalization | Cross-coupling reactions (e.g., Suzuki, Sonogashira) at C3-Br | 3-Aryl/Alkynyl-isoxazoles researchgate.netnih.gov |

| Scaffold Functionalization | Hydrolysis/modification of C5-CN | Isoxazole-5-carboxylic acids/amides bldpharm.com |

| Medicinal Chemistry | Library synthesis for SAR exploration | Potent and selective enzyme inhibitors (e.g., GSK-3) nih.gov |

| Drug Discovery | Fragment elaboration via reactive handles | Lead compounds from fragment hits bldpharm.comnih.gov |

| Drug Discovery | Bioisosteric replacement of known pharmacophores | Novel scaffolds via scaffold hopping researchgate.netnih.govniper.gov.in |

| Agrochemical Research | Synthesis of substituted isoxazoles for screening | Potential new fungicides and insecticides niscpr.res.in |

| Materials Science | Synthesis of functionalized monomers | Polymers and dyes for optical/electronic applications niscpr.res.in |

Precursor for Advanced Materials (e.g., liquid crystals, polymers)

The isoxazole ring is a component of interest in the design of advanced materials due to its electronic properties and ability to be incorporated into larger molecular architectures. While specific polymers derived directly from this compound are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential as a monomer or cross-linking agent.

The development of liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal chains. The isoxazole moiety can serve as a component of this rigid core. The bromo group on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups to the isoxazole ring. By carefully selecting the coupling partners, chemists can construct the elongated, anisotropic molecular structures characteristic of liquid crystals.

The nitrile group can also be transformed into other functional groups that are useful in polymer chemistry. For example, it can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions to form polyamides or polyesters. The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, offers another avenue for incorporating the isoxazole ring into polymeric structures. eresearchco.comnih.govnih.gov

Table 1: Potential Reactions for Material Synthesis

| Reaction Type | Reagents and Conditions | Potential Product | Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-isoxazole-5-carbonitrile | Liquid Crystal Precursor |

| Nitrile Hydrolysis | Acid or base, heat | 3-Bromoisoxazole-5-carboxylic acid | Monomer for Polyesters |

| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | (3-Bromoisoxazol-5-yl)methanamine | Monomer for Polyamides |

Intermediate in the Synthesis of Agrochemical Agents

The isoxazole ring is a well-established pharmacophore in the agrochemical industry, found in a number of commercial fungicides and herbicides. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates.

The bromo substituent at the 3-position can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce different functionalities that can modulate the biological activity of the molecule. The synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives with antifungal properties has been reported, demonstrating the utility of the 3-bromoisoxazole (B39813) scaffold in creating biologically active compounds. nih.gov

The nitrile group is a versatile functional group in the synthesis of agrochemicals. It can be a key feature for biological activity or can be converted into other functional groups such as a carboxylic acid, an amide, or a tetrazole, which are commonly found in bioactive molecules. Aromatic nitriles are recognized as versatile synthons for a wide range of agricultural chemicals. researchgate.netnih.gov For example, the transformation of a nitrile group into a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole (B1197879) ring can lead to compounds with potent fungicidal or herbicidal properties.

While specific, commercialized agrochemicals derived directly from this compound are not explicitly detailed in the public domain, the synthetic utility of this building block is evident from the established importance of the isoxazole nucleus and the reactivity of its bromo and cyano substituents in the synthesis of biologically active compounds.

Table 2: Potential Transformations for Agrochemical Synthesis

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group | Potential Agrochemical Scaffold |

| Nitrile to Amide | H2O2, base | Carboxamide | Precursor for various heterocycles |

| Nitrile to Tetrazole | Sodium azide (B81097), Lewis acid | Tetrazole | Known pharmacophore in agrochemicals |

| Bromine Displacement | Thiol, base | Thioether | Potential antifungal agents |

| Suzuki-Miyaura Coupling | Heteroarylboronic acid, Pd catalyst, base | 3-Heteroarylisoxazole | Novel bioactive compounds |

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromoisoxazole-5-carbonitrile?

The compound is typically synthesized via cyclization reactions. A common method involves reacting a β-(isoxazol-5-yl)enamine precursor with acetyl chloride or acids to form the isoxazole ring, followed by bromination at the 3-position using brominating agents like NBS (N-bromosuccinimide) . Alternatively, chlorinated intermediates (e.g., from phosphorus pentachloride) can be brominated under controlled conditions . Purification often involves column chromatography or recrystallization.

Q. What safety precautions are critical when handling this compound?

Brominated compounds require strict safety protocols:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store in inert atmospheres (argon/nitrogen) at low temperatures to prevent decomposition .

- Avoid exposure to ignition sources, as brominated heterocycles may release toxic fumes upon combustion .

Q. How can researchers verify the purity and structural integrity of this compound?

Key analytical methods include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

- NMR Spectroscopy : H and C NMR to validate the isoxazole ring structure and bromine substitution pattern.

- Elemental Analysis : Cross-check experimental vs. theoretical C, H, N, Br percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Systematic optimization involves:

Q. How should researchers address contradictions in spectral data or synthetic yields?

Discrepancies often arise from:

Q. What strategies enable functionalization of the bromine substituent for downstream applications?

The bromine atom is a versatile site for cross-coupling reactions:

Q. How does the stability of this compound vary under different storage conditions?

Stability studies reveal:

- Thermal degradation : Decomposes above 100°C, releasing HBr gas—store at -20°C in amber vials .

- Hydrolytic sensitivity : Susceptible to moisture; use molecular sieves in storage containers .

- Light sensitivity : UV exposure causes ring-opening—store in dark, inert environments .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure consistency .

- Data validation : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR shifts) .

- Hazard mitigation : Implement waste-neutralization protocols for brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten